N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3,5-dimethylphenyl group and at position 2 with a sulfanyl acetamide moiety linked to a 2-chlorophenyl ring (Figure 1). The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric relationship with purines, enabling interactions with biological targets such as kinases and GPCRs . The 2-chlorophenyl acetamide side chain may contribute to target affinity via halogen bonding or hydrophobic interactions.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-9-14(2)11-15(10-13)26-21(28)20-18(7-8-29-20)25-22(26)30-12-19(27)24-17-6-4-3-5-16(17)23/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAYWOXYKVTIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Weight : 449.59 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Research indicates that it may inhibit cyclin-dependent kinase 5 (CDK5), which plays a crucial role in neuronal function and is implicated in neurodegenerative diseases such as Alzheimer's disease.
Inhibition of CDK5/p25 Complex
A study highlighted the importance of inhibiting the CDK5/p25 complex to prevent hyperphosphorylation of tau proteins, a hallmark of Alzheimer's disease. The compound was evaluated using a γ-33P ATP filter binding assay and demonstrated significant inhibitory activity against CDK5/p25 at concentrations around 50 μM .
Anticancer Activity
Recent research has shown that compounds similar to this compound exhibit promising anticancer properties. A screening study identified several thienoquinolone derivatives that selectively inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .
Table 1: Summary of Biological Activities
| Activity Type | Target Molecule | Concentration (μM) | Inhibition (%) |
|---|---|---|---|
| CDK5/p25 Inhibition | CDK5 | 50 | Significant |
| Anticancer Activity | Various Kinases | Varies | Moderate to High |
Case Studies
- Neurodegenerative Disease Models : In vitro studies have demonstrated that compounds targeting the CDK5/p25 complex can reduce tau phosphorylation levels significantly. This suggests potential therapeutic benefits for treating Alzheimer's disease and related disorders.
- Cancer Cell Lines : Screening against various cancer cell lines revealed that the compound exhibits selective cytotoxicity towards certain tumor types while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their physicochemical/biological properties based on the evidence:
*Calculated using ChemDraw.
†Predicted via SwissADME.
Key Structural and Functional Insights:
Core Modifications: The cyclopenta-fused analog () exhibits restricted rotation, which may improve binding specificity but reduce adaptability to diverse targets.
Substituent Effects :
- Halogenated Aromatics : Chlorophenyl (target compound) and trifluoromethylphenyl () groups enhance hydrophobic interactions and metabolic stability. Fluorinated analogs () show improved CNS penetration due to increased lipophilicity.
- Electron-Donating Groups : Methoxy () and methyl (target compound) substituents balance solubility and membrane permeability.
Physicochemical Properties :
- Melting points correlate with crystallinity; higher values (e.g., 230°C for ) suggest stable crystal packing, advantageous for formulation.
- The trifluoromethyl group in lowers pKa, enhancing ionization under physiological conditions.
Biological Implications: Thienopyrimidinones with sulfanyl acetamide side chains (target compound, ) are hypothesized to target kinase ATP-binding pockets or chemokine receptors (e.g., CXCR3 ). Dichlorophenyl in may confer anti-inflammatory activity via COX-2 inhibition, as seen in structurally related NSAIDs .
Limitations and Contradictions:
- Structural diversity (e.g., cyclopenta vs. thienopyrimidine cores) complicates direct pharmacological comparisons.
Conclusion The target compound’s unique combination of 3,5-dimethylphenyl and 2-chlorophenyl groups distinguishes it from analogs with fluorinated or methoxy-substituted aromatics. Further studies should prioritize synthesis optimization (e.g., ) and target validation using assays referenced in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
